molecular formula C18H15N7O3 B10941652 7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10941652
M. Wt: 377.4 g/mol
InChI Key: WPOADNUHTJOOFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized via a cyclization reaction involving a suitable precursor such as a β-ketoester and a guanidine derivative.

    Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are then coupled through a condensation reaction, often using a dehydrating agent like phosphorus oxychloride.

    Introduction of Substituents: The nitrophenyl and carboxamide groups are introduced through nucleophilic substitution reactions, typically using reagents like nitrobenzene and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-1H-pyrazol-4-ylboronic acid: A related compound with a pyrazole ring and boronic acid group.

    1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another pyrazole derivative with nitro groups.

Uniqueness

7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific combination of substituents and the fused pyrazole-pyrimidine structure

Properties

Molecular Formula

C18H15N7O3

Molecular Weight

377.4 g/mol

IUPAC Name

7-(1,5-dimethylpyrazol-4-yl)-N-(2-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C18H15N7O3/c1-11-12(10-20-23(11)2)15-7-8-19-17-9-14(22-24(15)17)18(26)21-13-5-3-4-6-16(13)25(27)28/h3-10H,1-2H3,(H,21,26)

InChI Key

WPOADNUHTJOOFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=CC=NC3=CC(=NN23)C(=O)NC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.